N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
Uniqueness
N-(4-chlorophenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H14ClNO3 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-6-ethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-2-11-3-8-16-14(9-11)15(21)10-17(23-16)18(22)20-13-6-4-12(19)5-7-13/h3-10H,2H2,1H3,(H,20,22) |
InChI Key |
IRNLECGIEMOSIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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